![molecular formula C13H27Cl2N3O2 B1396442 Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride CAS No. 1211474-84-8](/img/structure/B1396442.png)
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, is C11H23N3 . The molecular weight is 197.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-ethyl-4-piperidin-4-yl-piperazine, include a molecular weight of 197.32 . The compound is solid in form .Scientific Research Applications
Pharmacological Research
This compound is used in pharmacological research . Although specific details about its use in this field are not available, it’s likely that it’s being studied for its potential effects on various biological systems .
Synthesis of Quinolin-2 (1 H )-one Derivatives
Ethyl 4-amino-1-piperidinecarboxylate, a related compound, has been used in the synthesis of quinolin-2 (1 H )-one derivatives . These derivatives have various applications in medicinal chemistry .
Antimalarial Activity
A library of 1,4-disubstituted piperidine derivatives, which could potentially include Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride, has been synthesized and evaluated for antimalarial activity . Some of these compounds have shown promising activity against Plasmodium falciparum .
Synthesis of Milrinone Analogs
Ethyl 4-amino-1-piperidinecarboxylate has been used as a reactant for the synthesis of milrinone analogs . Milrinone is a medication used to treat heart failure .
Synthesis of Tetrahydronaphthalene Derivatives
This compound has also been used in the synthesis of tetrahydronaphthalene derivatives . These derivatives have various applications in organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
Given its structural similarity to other piperidinecarboxylic acids , it might interact with its targets in a similar manner.
Biochemical Pathways
It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase . Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.
properties
IUPAC Name |
ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARENOCWWDCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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